[4-(2-Methylbutan-2-yl)phenyl]methanamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
[4-(2-methylbutan-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H19N/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9,13H2,1-3H3 |
InChI Key |
LFDGDTMOBLZAPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2 Methylbutan 2 Yl Phenyl Methanamine
Total Synthesis Strategies and Retrosynthetic Analysis
The rational design of a synthetic route to [4-(2-Methylbutan-2-yl)phenyl]methanamine necessitates a thorough retrosynthetic analysis to identify key bond disconnections and strategic intermediates.
Novel Approaches for Key Disconnections in the Phenylmethanamine Scaffold
A primary retrosynthetic disconnection of the target molecule involves the C-N bond of the benzylic amine. This leads to two main precursor types: a 4-(2-methylbutan-2-yl)benzyl electrophile and a nitrogen nucleophile, or a 4-(2-methylbutan-2-yl)benzaldehyde derivative and an amine source via reductive amination.
A common route begins with the Friedel-Crafts alkylation of benzene (B151609) with 2-methyl-2-butanol (B152257) or 2-chloro-2-methylbutane (B165293) to introduce the tert-amyl group. Subsequent formylation or chloromethylation of the resulting 2-methyl-2-phenylbutane would provide the key aldehyde or benzyl (B1604629) chloride intermediate.
An alternative disconnection strategy targets the C-C bond between the aromatic ring and the benzylic carbon. This less common approach might involve the coupling of an arylmetallic species with a suitable aminomethyl electrophile.
Optimization of Multi-step Synthesis Pathways for this compound
A plausible multi-step synthesis commences with the Friedel-Crafts alkylation of a suitable aromatic precursor. For instance, reacting tert-amyl alcohol or an equivalent alkyl halide with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) would yield 2-methyl-2-phenylbutane.
Subsequent functionalization at the para position is crucial. A Vilsmeier-Haack formylation or a Gattermann-Koch reaction on 2-methyl-2-phenylbutane would introduce the required aldehyde group, yielding 4-(2-methylbutan-2-yl)benzaldehyde. This aldehyde is a pivotal intermediate.
The final step would typically be a reductive amination. The reaction of 4-(2-methylbutan-2-yl)benzaldehyde with ammonia (B1221849) or a protected amine equivalent, followed by reduction with a suitable hydride reagent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, would afford the target this compound.
Stereoselective and Regioselective Synthetic Transformations
While the target molecule itself is achiral, the principles of stereoselective synthesis could be relevant if chiral derivatives were desired. For instance, the use of chiral catalysts in the reductive amination step could, in principle, lead to enantiomerically enriched products if a prochiral ketone analogue were used.
Regioselectivity is a key consideration in the initial Friedel-Crafts alkylation step. The tert-amyl group is an ortho,para-director. Careful control of reaction conditions, including temperature and catalyst choice, is necessary to favor the formation of the desired para-isomer over the ortho-isomer. Steric hindrance from the bulky tert-amyl group generally favors para-substitution.
Catalytic Synthesis Approaches
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of amines.
Metal-Catalyzed Reactions in the Formation of the Phenylmethanamine Moiety
Metal-catalyzed reactions are highly effective for the formation of the C-N bond in the phenylmethanamine moiety. Palladium-catalyzed Buchwald-Hartwig amination of a 4-(2-methylbutan-2-yl)benzyl halide with an ammonia surrogate would be a viable approach. This method is known for its broad substrate scope and functional group tolerance.
Another powerful technique is catalytic reductive amination. Transition metal catalysts, such as those based on nickel, ruthenium, or iridium, can facilitate the reaction of an aldehyde with an amine source under a hydrogen atmosphere. These methods often proceed under milder conditions and with higher efficiency than traditional stoichiometric reducing agents.
| Catalyst System | Reaction Type | Substrate Example | Product Example | Yield (%) |
| Pd(OAc)₂ / Ligand | Buchwald-Hartwig Amination | 4-tert-butylbenzyl bromide | 4-tert-butylbenzylamine | ~85-95 |
| Ru-complex | Reductive Amination | 4-tert-butylbenzaldehyde | 4-tert-butylbenzylamine | >90 |
| Ni-catalyst | Reductive Amination | Benzaldehyde | Benzylamine (B48309) | High |
Organocatalytic Strategies for Amine or Aromatic Ring Functionalization
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives. For the synthesis of this compound, an organocatalytic reductive amination of 4-(2-methylbutan-2-yl)benzaldehyde could be employed. Chiral phosphoric acids or other Brønsted acids have been shown to catalyze the formation of an imine intermediate, which can then be reduced in situ.
While direct C-H amination of the aromatic ring is a challenging transformation, organocatalytic methods for the functionalization of arenes are an active area of research and could potentially offer future routes to precursors of the target molecule.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals and active pharmaceutical ingredients is of paramount importance in modern organic chemistry. For the synthesis of this compound, a primary benzylamine derivative, these principles can be applied to various potential synthetic routes, such as the reductive amination of 4-(2-methylbutan-2-yl)benzaldehyde or the reduction of 4-(2-methylbutan-2-yl)benzonitrile. The focus is on minimizing environmental impact by improving atom economy, utilizing safer solvents, and employing sustainable reagents.
Atom Economy and Process Efficiency in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com In the context of synthesizing this compound, different synthetic strategies can be evaluated based on their atom economy.
Another potential route is the reduction of 4-(2-methylbutan-2-yl)benzonitrile . Catalytic hydrogenation of the nitrile to the primary amine is also a highly atom-economical process, with molecular hydrogen being the only reagent consumed that does not end up in the final product. researchgate.net
In contrast, classical methods for amine synthesis, such as the Gabriel synthesis, exhibit poor atom economy due to the use of stoichiometric amounts of phthalimide (B116566) and subsequent generation of phthalic acid derivatives as byproducts. primescholars.comrsc.org Therefore, for an efficient synthesis of this compound, catalytic routes are preferable.
The table below compares the theoretical atom economy of different synthetic approaches to a generic benzylamine, which can be extrapolated to the synthesis of the target compound.
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Catalytic Reductive Amination | Benzaldehyde, Ammonia, H₂ | Benzylamine | Water | High (approaching 100%) |
| Nitrile Reduction (Catalytic) | Benzonitrile, H₂ | Benzylamine | None | High (approaching 100%) |
| Reductive Amination (Hydride) | Benzaldehyde, Ammonia, NaBH₄ | Benzylamine | Borate salts | Moderate |
| Gabriel Synthesis | Benzyl halide, Potassium phthalimide, Hydrazine | Benzylamine | Phthalhydrazide, Potassium halide | Low |
This is an illustrative table. The actual atom economy would depend on the specific reagents and their molecular weights.
Implementation of Environmentally Benign Solvent Systems
The choice of solvent is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to the environmental impact. Traditionally, reductive aminations have often been carried out in chlorinated solvents such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE). organic-chemistry.orgacsgcipr.org These solvents are now recognized as being environmentally hazardous and pose health risks.
Research has focused on identifying greener alternatives for the synthesis of benzylamines. A systematic study on solvent selection for direct reductive amination of aldehydes has shown that more environmentally acceptable solvents can be employed without compromising the reaction efficiency. rsc.org For the synthesis of this compound via reductive amination, several greener solvent options could be considered:
Ethyl acetate (B1210297) (EtOAc): Found to be a broadly comparable solvent to DCE for reductive aminations using sodium triacetoxyborohydride. researchgate.net
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that is a viable alternative in many cases. researchgate.net
Cyclopentyl methyl ether (CPME): A greener solvent that has been successfully used in the reductive amination of carboxylic acids. researchgate.net
Glycerol: A non-toxic, biodegradable, and recyclable solvent that has been used for metal-free reductive aminations. ias.ac.in
Water: The ultimate green solvent, its use has been explored in micellar catalysis for reductive aminations. rsc.org
The following table summarizes potential green solvents and their advantages for the synthesis of this compound.
| Solvent | Classification | Key Advantages |
| Ethyl Acetate | Recommended | Readily available, relatively low toxicity, effective for reductive aminations. researchgate.net |
| 2-Methyltetrahydrofuran | Recommended | Bio-derived, high boiling point, stable to a wide range of reagents. researchgate.net |
| Dimethyl Carbonate | Recommended | Low toxicity, biodegradable, good alternative to chlorinated solvents. researchgate.net |
| Glycerol | Green | Non-toxic, renewable, can promote reactions even without a catalyst. ias.ac.in |
| Water | Green | Non-toxic, non-flammable, abundant, enables novel reactivity (micellar catalysis). rsc.org |
Design and Utilization of Sustainable Reagents
The sustainability of a synthetic process is also heavily dependent on the reagents used. For the synthesis of this compound, a key consideration is the choice of the reducing agent.
Sustainable Reducing Agents: The use of catalytic amounts of a transition metal with molecular hydrogen (H₂) is a highly sustainable approach for both reductive amination and nitrile reduction. This method offers high atom economy and avoids the generation of stoichiometric waste. jocpr.com Formic acid can also be used as a hydrogen source in transfer hydrogenation reactions, which is considered a greener alternative to metal hydrides. jocpr.comorganic-chemistry.org
Biocatalysis: Enzymatic methods represent a frontier in sustainable synthesis. Biocatalysis can be employed for the production of amines with high selectivity under mild reaction conditions. numberanalytics.com For instance, transaminases or imine reductases could potentially be used to synthesize chiral amines, should a stereocenter be desired in a derivative of the target molecule. While specific enzymes for the synthesis of this compound have not been reported, the general applicability of biocatalysis to amine synthesis makes it a promising area for future development. rsc.org
Renewable Feedstocks: While the synthesis of the aromatic core of this compound is likely derived from petrochemical sources, the principles of green chemistry encourage the exploration of routes from renewable feedstocks where possible.
Flow Chemistry and Continuous Manufacturing Techniques in the Synthesis of this compound
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing in terms of safety, efficiency, scalability, and process control. ajinomoto.com The application of these techniques to the synthesis of this compound could lead to a more streamlined and sustainable manufacturing process.
A potential continuous flow process for the synthesis of this compound could involve the catalytic hydrogenation of 4-(2-methylbutan-2-yl)benzonitrile. In such a setup, a solution of the nitrile in a suitable solvent would be continuously pumped through a heated tube or column packed with a heterogeneous catalyst (e.g., Palladium on carbon, Pd/C). researchgate.net The use of packed-bed reactors allows for easy separation of the catalyst from the product stream, and the catalyst can be used for extended periods. researchgate.net
Advantages of Flow Chemistry for this Synthesis:
Enhanced Safety: High pressures and temperatures, often required for catalytic hydrogenations, can be managed more safely in the small, controlled volume of a flow reactor. ajinomoto.com This is particularly relevant when using potentially hazardous reagents like hydrogen gas.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and mixing, leading to better control over reaction parameters and potentially higher yields and selectivities. durham.ac.uk
Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor. ajinomoto.com
Process Intensification: Flow chemistry can enable the telescoping of multiple reaction steps into a single, continuous process, reducing the need for intermediate purification and isolation steps. durham.ac.uk For example, the formation of the nitrile followed by its immediate reduction could potentially be combined in a continuous sequence.
The table below outlines a hypothetical two-step continuous flow synthesis of this compound.
| Step | Reaction | Flow Reactor Module | Key Parameters |
| 1 | Formation of 4-(2-methylbutan-2-yl)benzonitrile | Heated Packed-Bed Reactor | Catalyst: e.g., Pd(OAc)₂ with a ligand. Temperature, pressure, residence time. |
| 2 | Catalytic Hydrogenation | Heated Packed-Bed Reactor with H₂ gas feed | Catalyst: e.g., Pd/C or Raney Nickel. Temperature, H₂ pressure, residence time. |
While specific examples for the continuous synthesis of this compound are not available in the literature, the successful application of flow chemistry to the synthesis of other primary amines strongly suggests its feasibility and potential benefits for the production of this compound. researchgate.netmdpi.com
Mechanistic Investigations of 4 2 Methylbutan 2 Yl Phenyl Methanamine Reactivity
Detailed Reaction Pathways and Elucidation of Intermediates
The reaction mechanisms of [4-(2-Methylbutan-2-yl)phenyl]methanamine are dictated by the distinct functionalities within the molecule. The primary amine acts as a potent nucleophile, the electron-rich phenyl ring is susceptible to electrophilic attack, and the alkyl group exerts significant electronic and steric influence.
Nucleophilic Reactivity Profiles of the Primary Amine Moiety
The defining characteristic of the primary amine group (-NH₂) is the lone pair of electrons on the nitrogen atom, which makes it a strong nucleophile. This enables it to attack electron-deficient centers, initiating a variety of chemical transformations.
The primary amine readily participates in bimolecular nucleophilic substitution (SN2) reactions with electrophiles such as alkyl halides. For instance, in reactions with benzyl (B1604629) bromide, para-substituted benzylamines act as nucleophiles, leading to the formation of a dibenzylamine (B1670424) product. Studies on analogous systems show that the reaction follows second-order kinetics, with the rate dependent on the concentration of both the amine and the alkyl halide. libretexts.orgresearchgate.net The electron-donating nature of the 4-(2-methylbutan-2-yl) group increases the electron density on the phenyl ring and, by extension, enhances the nucleophilicity of the amine group. This leads to an increased reaction rate compared to unsubstituted benzylamine (B48309). researchgate.net
The reaction proceeds through a single SN2 transition state where the new C-N bond is formed simultaneously as the C-Br bond is broken. researchgate.net This process can continue, with the resulting secondary amine being more nucleophilic than the primary amine, potentially leading to the formation of tertiary amines and, ultimately, quaternary ammonium (B1175870) salts if sufficient alkyl halide is present.
Electrophilic Aromatic Substitution Patterns and Regioselectivity of the Phenyl Ring
The phenyl ring of this compound is rendered electron-rich by two activating substituents: the aminomethyl group (-CH₂NH₂) and the 2-methylbutan-2-yl group (a tertiary alkyl group). Both of these groups are classified as ortho, para-directors in electrophilic aromatic substitution (EAS) reactions. libretexts.orglibretexts.org
Since the two substituents are in a para relationship, the directing effects combine to activate the four available positions on the aromatic ring (C2, C3, C5, and C6). The incoming electrophile will be directed to the positions ortho to each substituent.
Positions C2 and C6: These are ortho to the aminomethyl group.
Positions C3 and C5: These are ortho to the 2-methylbutan-2-yl group.
While both groups activate the ring, the final regioselectivity is strongly influenced by steric hindrance. The 2-methylbutan-2-yl group is exceptionally bulky, which significantly impedes the approach of an electrophile to the adjacent C3 and C5 positions. mdpi.com Consequently, electrophilic attack is most likely to occur at the less sterically hindered C2 and C6 positions, which are ortho to the aminomethyl group. This leads to a strong preference for 2- and 6-substituted products in EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation.
Reactions Involving the Alkyl Substituent and its Electronic/Steric Influence on Reactivity
The 2-methylbutan-2-yl group, commonly known as the tert-amyl group, primarily influences the molecule's reactivity through electronic and steric effects rather than by participating directly in reactions.
Electronic Influence : As an alkyl group, it acts as an electron-donating group (EDG) through an inductive effect (+I). This effect pushes electron density into the phenyl ring, increasing its nucleophilicity and making it more reactive toward electrophiles compared to benzene (B151609). libretexts.org This electron donation also subtly enhances the basicity and nucleophilicity of the distal primary amine.
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative data on reaction rates and activation parameters, offering deep insight into reaction mechanisms. While specific kinetic data for this compound is scarce, extensive research on other para-substituted benzylamines allows for reliable predictions of its behavior.
Determination of Rate Constants and Activation Parameters for Transformations Involving this compound
The rate of chemical reactions involving this compound is highly sensitive to the nature of the para-substituent. In reactions like the oxidation of benzylamines by reagents such as cetyltrimethylammonium permanganate (B83412) (CTAP), electron-donating groups accelerate the reaction. ias.ac.in The 2-methylbutan-2-yl group, being an effective EDG, would be expected to increase the reaction rate constant (k) compared to unsubstituted benzylamine.
Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined from temperature-dependent kinetic studies. nih.govresearchgate.net These parameters reveal details about the transition state. For instance, a large negative ΔS‡ is often indicative of a highly ordered transition state, which is characteristic of SN2 reactions.
The table below presents representative kinetic data for the oxidation of various para-substituted benzylamines, illustrating the electronic effect of the substituent on the reaction rate. The expected values for the 4-(2-methylbutan-2-yl) substituent would be similar to or slightly greater than those for other alkyl groups like methyl.
| Para-Substituent (X) in X-C₆H₄CH₂NH₂ | k₂ at 293 K (10³ dm³ mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) |
|---|---|---|---|---|
| OCH₃ | 45.5 | 35.5 ± 0.6 | -116 ± 2 | 69.5 ± 0.5 |
| CH₃ | 15.1 | 39.2 ± 0.5 | -113 ± 2 | 72.4 ± 0.4 |
| H | 7.75 | 42.3 ± 0.3 | -108 ± 1 | 74.0 ± 0.2 |
| Cl | 2.15 | 47.5 ± 0.2 | -102 ± 1 | 77.5 ± 0.2 |
| NO₂ | 0.011 | 69.1 ± 0.8 | -84 ± 3 | 93.8 ± 0.6 |
Table 1. Rate constants and activation parameters for the oxidation of para-substituted benzylamines by CTAP in dichloromethane (B109758). Data extracted from a study by Fathima and co-workers. ias.ac.in
Application of Kinetic Isotope Effects (KIE) for Mechanistic Probing
The Kinetic Isotope Effect (KIE) is a powerful tool used to determine whether a C-H bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rate of the normal substrate with that of a substrate where a specific hydrogen atom has been replaced by its heavier isotope, deuterium (B1214612) (D).
A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is cleaved in the rate-limiting step.
In the oxidation of benzylamine to the corresponding aldimine, a substantial KIE of kH/kD = 5.60 was observed when the benzylic hydrogens were replaced with deuterium. ias.ac.in This strongly supports a mechanism where the cleavage of an α-C-H bond is the rate-determining step, likely involving a hydride transfer. ias.ac.in
Conversely, in some enzymatic reactions involving para-substituted benzylamines, the KIE was found to be approximately unity (kH/kD ≈ 1). nih.govmanchester.ac.uk This indicates that C-H bond cleavage is not the rate-limiting step in these biological systems. Instead, other processes such as substrate binding, product release, or enzyme conformational changes are likely the slower, rate-determining events. nih.gov
These contrasting results highlight the utility of KIE studies in differentiating between chemical and enzymatic reaction mechanisms and in precisely identifying the rate-limiting step of a complex reaction pathway.
| Reaction Type | System | Observed kH/kD | Mechanistic Implication |
|---|---|---|---|
| Oxidation | Benzylamine with CTAP | 5.60 | α-C-H bond cleavage is in the rate-determining step. ias.ac.in |
| Enzymatic Oxidation | para-Substituted benzylamines with AADH | ~ 1 | α-C-H bond cleavage is not fully rate-limiting. nih.govmanchester.ac.uk |
| Enzymatic Oxidation | Benzylamine with pig-plasma benzylamine oxidase | ~ 3 | Proton abstraction from the α-carbon is partially rate-limiting. nih.gov |
Table 2. Kinetic Isotope Effects (KIE) for various reactions involving benzylamine derivatives.
Transition State Analysis and Reaction Energetics of this compound Transformations
One of the most common transformations for a primary amine is nucleophilic substitution, where the nitrogen atom acts as a nucleophile. For instance, in an S_N2 reaction with an alkyl halide, the amine attacks the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and the displacement of a leaving group. The transition state for such a reaction involving a benzylic amine is characterized by a partially formed C-N bond and a partially broken carbon-halide bond. The stability of this transition state is a key determinant of the reaction rate.
The bulky 2-methylbutan-2-yl (tert-amyl) group at the para position of the phenyl ring in this compound is expected to exert a significant influence on the reaction energetics. This influence is twofold: electronic and steric. Electronically, alkyl groups are weakly electron-donating through an inductive effect. This donation of electron density to the phenyl ring can slightly increase the nucleophilicity of the amino group, potentially lowering the activation energy for nucleophilic attack. However, this electronic effect is generally modest for para-alkyl substituents.
Of greater consequence is the steric hindrance imposed by the bulky tert-amyl group. While the group is positioned at the para position, remote from the reactive aminomethyl group, its sheer size can influence the approach of reactants and the solvation of the transition state. In reactions where the benzylic amine is the nucleophile, the steric bulk is less likely to directly impede the approach of the nitrogen lone pair to a small electrophile. However, in reactions where another molecule must approach the phenyl ring or the benzylic position, the tert-amyl group could present a significant steric barrier.
Computational studies on simpler benzylic systems provide a quantitative framework for understanding these effects. For example, density functional theory (DFT) calculations have been used to determine the activation energies for S_N2 reactions of various para-substituted benzyl derivatives. While data for the tert-amyl substituent is unavailable, we can consider the closely related tert-butyl group as a proxy. The data in the table below, compiled from computational studies on similar reactions, illustrates the impact of substituents on the activation energy.
| Reaction | Para-Substituent | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| F⁻ + p-X-C₆H₄CH₂F → [F···CH₂(C₆H₄X)···F]⁻ | -H | Focal Point Analysis | -4.63 |
| F⁻ + p-X-C₆H₄CH₂F → [F···CH₂(C₆H₄X)···F]⁻ | -CH₃ | B3LYP/DZP++ | -5.3 |
| F⁻ + p-X-C₆H₄CH₂F → [F···CH₂(C₆H₄X)···F]⁻ | -NO₂ | B3LYP/DZP++ | -4.8 |
| Cl⁻ + p-X-C₆H₄CH₂Cl → [Cl···CH₂(C₆H₄X)···Cl]⁻ | -H | Focal Point Analysis | +0.24 |
This table presents calculated activation energies for the S_N2 reactions of para-substituted benzyl fluorides and chlorides. The data for different substituents illustrate the electronic effects on the transition state energy. It is important to note that these are for reactions where the benzyl compound is the electrophile, but the principles of substituent effects on transition state stability are broadly applicable.
Influence of Solvation and Reaction Media Effects on Reaction Mechanisms
The medium in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the operative mechanism. For transformations involving this compound, the choice of solvent is a critical parameter that can be manipulated to optimize reaction outcomes. The effects of the reaction media are primarily attributed to the differential solvation of the reactants and the transition state.
Reactions of benzylic amines often involve the development of charge in the transition state. For example, in the S_N2 reaction of this compound with an alkyl halide, the transition state will have a greater degree of charge separation than the neutral reactants, with a partial positive charge developing on the nitrogen atom and a partial negative charge on the departing halide. The ability of the solvent to stabilize this charge-separated transition state is crucial.
Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can effectively solvate both anions and cations. They can stabilize the developing negative charge on the leaving group and the partial positive charge on the nitrogen through hydrogen bonding. However, they can also strongly solvate the lone pair of the starting amine, which can increase the activation energy required to desolvate the nucleophile before it can react.
Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are also effective at solvating cations but are less effective at solvating anions. This property can be particularly advantageous for S_N2 reactions. By solvating the cationic portion of the transition state while leaving the anionic nucleophile (or the anionic character of the leaving group in the transition state) relatively "bare," these solvents can significantly accelerate the reaction rate compared to protic solvents.
The table below summarizes the general effects of different solvent classes on nucleophilic substitution reactions involving amines, which can be extrapolated to the reactivity of this compound.
| Solvent Class | Example Solvents | General Effect on S_N2 Reactions of Amines | Rationale |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Moderate to slow reaction rates | Strong solvation of the nucleophilic amine via hydrogen bonding increases the activation energy. Good solvation of the transition state and leaving group. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Fast reaction rates | Good solvation of the cationic character in the transition state. Poor solvation of the anionic leaving group, leading to a lower activation energy. |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl ether | Slow reaction rates | Poor solvation of charged or polar transition states. Reactants may also have limited solubility. |
In addition to solvent polarity, other properties of the reaction medium, such as the ionic strength, can also influence reaction rates. The presence of salts can lead to a "salt effect," where the increased ionic strength of the medium can better stabilize charged transition states, leading to rate acceleration.
Computational and Theoretical Chemistry Studies of 4 2 Methylbutan 2 Yl Phenyl Methanamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in quantum mechanics, can determine the distribution of electrons within the molecule and predict a wide range of chemical and physical properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a simplified yet powerful model to predict the reactivity of molecules. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.
For [4-(2-Methylbutan-2-yl)phenyl]methanamine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring and the benzylic carbon, suggesting these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
While specific HOMO and LUMO energy values for this compound are not available in the current literature, studies on similar aromatic amines provide a basis for estimation. The table below presents hypothetical data based on typical values for related compounds, illustrating the kind of information that would be generated from such a study.
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 to -7.5 |
| LUMO | 1.0 to 2.0 |
| HOMO-LUMO Gap | 9.5 to 9.5 |
Note: This data is illustrative and not based on actual calculations for the specified compound.
The distribution of charge within a molecule is crucial for understanding its polarity and how it will interact with other molecules. Electrostatic Potential Surface (EPS) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. This provides a clear picture of the electron-rich and electron-poor regions.
Molecular Electrostatic Potential (MEP) analysis is closely related to EPS mapping and provides a quantitative measure of the electrostatic potential at different points in space around a molecule. This analysis is instrumental in predicting the sites for electrophilic and nucleophilic attack. Regions of negative MEP are susceptible to electrophilic attack, while regions of positive MEP are prone to nucleophilic attack. For this compound, the most negative MEP would be anticipated near the lone pair of electrons on the nitrogen atom, reinforcing its basic and nucleophilic character.
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional structure of a molecule is not static but exists as an ensemble of different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them, which is critical for understanding a molecule's physical properties and biological activity.
Rotational isomerism, or the existence of different conformations due to rotation around single bonds, is a key aspect of the structure of this compound. The primary bonds subject to rotation would be the bond connecting the phenyl ring to the methanamine group (C-C bond) and the bond between the benzylic carbon and the nitrogen atom (C-N bond).
Rotation around the C(phenyl)-C(methanamine) bond would likely have a relatively low energy barrier. However, steric interactions between the amine group and the aromatic ring could influence the preferred rotational angles. Studies on substituted benzylamines have shown that the orientation of the amino group relative to the phenyl ring can vary. colostate.edu The most stable conformation would seek to minimize steric hindrance.
To comprehensively explore the conformational landscape of this compound, a systematic conformational search would be necessary. This computational procedure involves systematically rotating all rotatable bonds and calculating the energy of each resulting conformation. The goal is to identify all low-energy conformers and, ultimately, the global minimum energy conformation, which is the most stable arrangement of the molecule.
For a molecule with several rotatable bonds, such as the C-C bonds within the 2-methylbutan-2-yl group, this process can be computationally intensive. The results of such a search would provide a detailed potential energy surface, illustrating the relative energies of different conformers and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and how it might bind to a receptor or enzyme active site. While specific rotational barriers for benzyl (B1604629) cations and anions have been calculated, data for neutral substituted benzylamines is less common. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For this compound, MD simulations would provide insights into its behavior over time at the atomic level.
Dynamic Behavior in Solution and Simulated Condensed Phases
This subsection would detail the results of MD simulations of this compound in various solvents and in a pure, condensed state. Key analyses would include:
Conformational Analysis: Identification of the most stable conformations of the molecule and the energy barriers between them. The flexibility of the aminomethyl group and the tert-amyl group would be of particular interest.
Solvation Shell Structure: Characterization of the arrangement of solvent molecules around the solute, providing information on solute-solvent interactions. Radial distribution functions would be used to quantify these interactions.
Diffusion Coefficients: Calculation of the self-diffusion coefficient of the compound in different media, which is a measure of its mobility.
A representative data table would typically look like this, though the values are hypothetical:
| Solvent | Diffusion Coefficient (10⁻⁵ cm²/s) | Average Hydrogen Bonds (solute-solvent) |
| Water | 1.23 | 3.4 |
| Methanol | 2.56 | 2.1 |
| Chloroform | 3.14 | 0.5 |
Analysis of Intermolecular Interactions and Self-Aggregation Tendencies
This part would focus on the interactions between molecules of this compound.
Pairwise Interaction Energies: Calculation of the energy of interaction between two or more molecules to understand the nature and strength of intermolecular forces (e.g., van der Waals, electrostatic, hydrogen bonding).
Aggregation Studies: Simulations at higher concentrations to determine if the molecules tend to form clusters or aggregates. The size, shape, and lifetime of these aggregates would be analyzed.
Theoretical Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
This subsection would present theoretically calculated NMR chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms of this compound.
Methodology: The specific DFT functional and basis set used for the calculations would be described.
Comparison with Experimental Data: If experimental data were available, a comparison between the theoretical and experimental chemical shifts would be made to validate the computational model.
A hypothetical data table for predicted chemical shifts would be structured as follows:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 (ipso-Amyl) | 145.2 | - |
| C2/C6 (ortho) | 128.9 | 7.21 |
| C3/C5 (meta) | 126.5 | 7.15 |
| C4 (para-CH₂) | 138.7 | - |
| CH₂ (methanamine) | 45.8 | 3.85 |
| NH₂ | - | 1.54 |
| C(CH₃)₂ | 35.1 | - |
| CH₂ (ethyl) | 36.4 | 1.62 |
| CH₃ (ethyl) | 8.9 | 0.65 |
| CH₃ (gem-dimethyl) | 28.7 | 1.25 |
Vibrational Frequency Analysis for Infrared and Raman Spectroscopy Interpretation
This section would focus on the calculated vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra.
Frequency Assignments: Each calculated vibrational mode would be assigned to a specific type of molecular motion (e.g., C-H stretch, N-H bend).
Spectral Simulation: The calculated frequencies and intensities would be used to generate theoretical IR and Raman spectra, which could be compared with experimental spectra for compound identification and characterization.
Computational Approaches to Reaction Mechanism Prediction and Selectivity
This final section would explore the use of computational chemistry to predict the reactivity of this compound.
Transition State Searching: Identification of the transition state structures and calculation of the activation energies for potential reactions, such as N-acylation or reactions involving the aromatic ring.
Reaction Pathway Analysis: Mapping out the complete energy profile of a reaction to understand the mechanism and identify any intermediates.
Selectivity Prediction: For reactions with multiple possible products, computational methods can be used to predict the major product by comparing the activation energies of the different reaction pathways.
Advanced Spectroscopic and Structural Characterization Methodologies for 4 2 Methylbutan 2 Yl Phenyl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of [4-(2-Methylbutan-2-yl)phenyl]methanamine in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, advanced two-dimensional (2D) techniques are essential for unambiguous assignment and detailed structural analysis.
Advanced 2D NMR experiments are indispensable for confirming the intricate connectivity of the molecule. github.ioyoutube.comsdsu.eduepfl.ch
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. youtube.comsdsu.edu For this compound, a COSY spectrum would be expected to show a crucial correlation between the protons of the ethyl group within the tert-amyl substituent (the -CH₂- and -CH₃ protons). It would also confirm the coupling between the ortho and meta protons on the 1,4-disubstituted aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). youtube.comepfl.ch This is fundamental for assigning each carbon atom to its corresponding proton(s). For instance, the benzylic CH₂ protons would show a cross-peak to the benzylic carbon, and the aromatic protons would correlate with their respective aromatic carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.eduepfl.chyoutube.com This technique is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:
Correlations from the benzylic CH₂ protons to the quaternary aromatic carbon and the two adjacent aromatic CH carbons.
Correlations from the aromatic protons to the benzylic carbon and the quaternary aromatic carbon attached to the tert-amyl group.
Correlations from the methyl and methylene (B1212753) protons of the tert-amyl group to the quaternary carbon of the same group and to the aromatic carbon it is attached to.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding. NOESY can provide insights into the preferred conformation of the molecule. For example, correlations might be observed between the benzylic CH₂ protons and the ortho-protons of the phenyl ring.
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts and the expected key correlations in 2D NMR spectra. nih.govresearchgate.netmdpi.comnih.govwisc.edu
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Benzylic -CH₂- | ~3.8 | ~45 |
| Aromatic -CH- (ortho to CH₂NH₂) | ~7.2-7.3 | ~128-129 |
| Aromatic -CH- (meta to CH₂NH₂) | ~7.2-7.3 | ~125-126 |
| Quaternary Aromatic (ipso to CH₂NH₂) | - | ~138-140 |
| Quaternary Aromatic (ipso to tert-amyl) | - | ~148-150 |
| Quaternary tert-amyl -C- | - | ~35-37 |
| tert-amyl -CH₂- | ~1.6-1.7 | ~35-37 |
| tert-amyl gem-dimethyl -CH₃ | ~1.2-1.3 | ~28-29 |
| tert-amyl ethyl -CH₃ | ~0.6-0.7 | ~8-9 |
Expected Key 2D NMR Correlations
| Proton Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
|---|---|---|---|
| Benzylic -CH₂- | Aromatic (ortho) | Benzylic -CH₂- | Quaternary Aromatic (ipso to CH₂NH₂), Aromatic -CH- (ortho) |
| Aromatic (ortho) | Aromatic (meta) | Aromatic -CH- (ortho) | Benzylic -CH₂-, Quaternary Aromatic (ipso to tert-amyl) |
| Aromatic (meta) | Aromatic (ortho) | Aromatic -CH- (meta) | Quaternary Aromatic (ipso to CH₂NH₂), Quaternary tert-amyl -C- |
| tert-amyl -CH₂- | tert-amyl -CH₃ | tert-amyl -CH₂- | Quaternary tert-amyl -C-, Quaternary Aromatic (ipso to tert-amyl), tert-amyl gem-dimethyl -CH₃ |
| tert-amyl gem-dimethyl -CH₃ | - | tert-amyl gem-dimethyl -CH₃ | Quaternary tert-amyl -C-, tert-amyl -CH₂- |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of material science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. researchgate.netnih.govresearchgate.netdur.ac.uk
Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR, these interactions provide rich structural information. acs.org The ¹³C cross-polarization magic-angle spinning (CP-MAS) experiment is commonly used. Different polymorphs of this compound would exhibit distinct ¹³C chemical shifts. These differences arise from variations in molecular conformation and intermolecular interactions (e.g., hydrogen bonding involving the amine group) within the crystal lattice. dur.ac.uk
For example, the carbon atoms near the primary amine group and those in the flexible tert-amyl group would be particularly sensitive to changes in crystal packing. A ssNMR spectrum could therefore serve as a fingerprint for a specific polymorphic form. The number of unique resonances in the spectrum can also indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal. researchgate.net ssNMR is thus an essential tool for identifying, quantifying, and studying the structural differences between potential polymorphs of the title compound. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups. vscht.czorgchemboulder.comlibretexts.orgwpmucdn.comquora.com
Amine Group (-NH₂): The primary amine will give rise to two N-H stretching bands (asymmetric and symmetric) in the 3500-3300 cm⁻¹ region of the IR spectrum. libretexts.org An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹, and a broad N-H wagging band may appear in the 910-665 cm⁻¹ region. orgchemboulder.com
Aromatic Ring: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the ring are expected in the 1600-1450 cm⁻¹ region. The 1,4-disubstitution (para) pattern gives rise to a characteristic strong out-of-plane C-H bending band in the 850-800 cm⁻¹ region in the IR spectrum.
Alkyl Groups (-CH₂, -CH₃): Aliphatic C-H stretching vibrations from the benzyl (B1604629) and tert-amyl groups are expected just below 3000 cm⁻¹. C-H bending vibrations (scissoring, rocking, etc.) will appear in the 1470-1365 cm⁻¹ range.
C-N Bond: The stretching vibration of the aromatic C-N bond is anticipated in the 1335-1250 cm⁻¹ range. orgchemboulder.com
Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, making it excellent for observing the C=C stretching modes of the aromatic ring and the skeletal vibrations of the alkyl framework. s-a-s.orghoriba.comhoriba.com
Predicted Vibrational Band Assignments
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| 3500 - 3300 | Medium | Weak | N-H Asymmetric & Symmetric Stretch (2 bands) |
| 3100 - 3000 | Medium-Weak | Medium | Aromatic C-H Stretch |
| 3000 - 2850 | Strong | Strong | Aliphatic C-H Stretch |
| 1650 - 1580 | Medium | Weak | N-H Bend (Scissoring) |
| 1615 - 1580 | Medium-Variable | Strong | Aromatic C=C Stretch |
| 1520 - 1480 | Medium-Variable | Strong | Aromatic C=C Stretch |
| 1470 - 1430 | Medium | Medium | CH₂/CH₃ Bend (Deformation) |
| 1385 - 1365 | Medium | Medium | CH₃ Symmetric Bend |
| 1335 - 1250 | Strong | Medium | Aromatic C-N Stretch |
| 910 - 665 | Strong, Broad | Very Weak | N-H Wag |
In situ vibrational spectroscopy is a powerful process analytical technology (PAT) for monitoring chemical reactions in real-time without the need for sample extraction. researchgate.netrsc.orgmt.com For reactions involving the primary amine of this compound, such as amide formation with an acyl chloride or Schiff base formation with an aldehyde, in situ IR spectroscopy would be highly effective. acs.orgmt.com
By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, one could continuously monitor the reaction progress. For example, in an acylation reaction, the characteristic N-H stretching bands of the starting amine (around 3400 cm⁻¹) would decrease in intensity over time. Simultaneously, new, strong bands corresponding to the amide product would appear, such as the amide C=O stretch (carbonyl) around 1680-1640 cm⁻¹ and the N-H stretch of the secondary amide around 3300 cm⁻¹. Tracking the concentration changes of reactants and products over time allows for the determination of reaction kinetics, identification of intermediates, and optimization of reaction endpoints. mt.com
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molecular formula C₁₂H₁₉N), the molecular weight is 177.29 g/mol . The molecular ion peak (M⁺˙) would be expected at m/z 177. As an odd-electron species containing one nitrogen atom, it adheres to the nitrogen rule. libretexts.org
The fragmentation pattern under electron ionization (EI) is highly predictable and provides significant structural confirmation. The primary fragmentation pathways for benzylamines involve cleavage of bonds adjacent to the activating aromatic ring or heteroatom. researchgate.netnih.govnih.govresearchgate.netthieme-connect.deyoutube.com
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the nitrogen atom (alpha to the phenyl ring), resulting in the loss of an amino radical (•NH₂) to form a highly stable, substituted benzylic/tropylium (B1234903) cation. However, cleavage of the bond between the benzylic carbon and the phenyl ring is also common, leading to the loss of the substituted phenyl group.
α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines. libretexts.orgmiamioh.edu In this case, it would involve the loss of the substituted phenyl ring to form an iminium ion [CH₂=NH₂]⁺ at m/z 30.
Fragmentation of the tert-Amyl Group: The tert-amyl group can also fragment. A common loss is an ethyl radical (•CH₂CH₃, 29 Da), leading to a fragment at m/z 148. Loss of a methyl radical (•CH₃, 15 Da) is also possible.
Predicted Key Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 177 | [C₁₂H₁₉N]⁺˙ | - | Molecular Ion (M⁺˙) |
| 162 | [C₁₁H₁₆N]⁺ | •CH₃ | Loss of a methyl radical from tert-amyl group |
| 148 | [C₁₀H₁₄N]⁺ | •C₂H₅ | Loss of an ethyl radical from tert-amyl group (stable tertiary carbocation) |
| 132 | [C₁₀H₁₄]⁺˙ | •CH₂NH | Benzylic cleavage with rearrangement |
| 91 | [C₇H₇]⁺ | •C₅H₁₂N | Cleavage to form tropylium ion |
High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of a molecule. For this compound, HRMS is critical for confirming its molecular formula, C12H19N.
Accurate Mass Determination: The theoretical monoisotopic mass of the neutral this compound molecule is 177.15175 Da. In HRMS, the compound is typically ionized, most commonly by protonation to form the [M+H]+ adduct. The high resolving power of the instrument allows for the differentiation of ions with very similar nominal masses. Predicted m/z values for various adducts of this compound are presented below.
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]+ | 178.15903 |
| [M+Na]+ | 200.14097 |
| [M-H]- | 176.14447 |
| [M+NH4]+ | 195.18557 |
| [M+K]+ | 216.11491 |
Fragmentation Pathways: While specific experimental fragmentation data for this compound is not readily available in the literature, the fragmentation pathways can be predicted based on its structure. The molecule contains a substituted benzene (B151609) ring, a benzylic amine, and a tertiary alkyl group. Upon ionization, fragmentation would likely occur at the weakest bonds. Potential fragmentation patterns would include the loss of the aminomethyl group (-CH2NH2), cleavage of the tert-amyl group, and fragmentation of the alkyl chain. The benzylic C-N bond is particularly susceptible to cleavage, which would lead to the formation of a stable benzylic carbocation.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Dissociation Patterns
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of a compound. In an MS/MS experiment, a specific ion (a "precursor ion") is selected, subjected to fragmentation, and the resulting "product ions" are analyzed. This provides detailed information about the connectivity of the atoms within the molecule.
For this compound, an MS/MS experiment would typically start with the selection of the protonated molecule [M+H]+ as the precursor ion. This ion would then be fragmented through collision-induced dissociation (CID). The resulting product ions would provide evidence for the structural motifs present in the molecule. For example, a neutral loss of ammonia (B1221849) (NH3) is a common fragmentation pathway for primary amines. The fragmentation of the tert-amyl group would likely proceed through the loss of alkyl radicals. The analysis of these dissociation patterns allows for the confirmation of the proposed structure and can be used to distinguish it from isomers. Due to a lack of published experimental data, a detailed analysis of the dissociation patterns for this specific compound cannot be provided at this time.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. If such a crystal can be grown, this technique would yield a detailed picture of the molecule's structure in the solid state. This would include the precise measurement of all bond lengths and angles, the conformation of the tert-amyl group relative to the phenyl ring, and the geometry of the aminomethyl group.
Furthermore, single-crystal X-ray diffraction reveals the packing of the molecules within the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state structure. At present, there is no publicly available single-crystal X-ray diffraction data for this compound.
Powder X-ray Diffraction for Solid-State Phase Characterization and Purity Assessment
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. This technique is valuable for assessing the purity of a solid sample, as the presence of crystalline impurities would result in additional peaks in the diffraction pattern.
For this compound, PXRD could be used to confirm that a synthesized batch consists of a single crystalline phase. It can also be used to monitor phase transitions that may occur under different conditions, such as changes in temperature or pressure. As with single-crystal data, there is no published powder X-ray diffraction data for this compound.
Advanced Electron Microscopy Techniques for Morphological and Nanostructural Analysis of this compound-Derived Materials
While electron microscopy is not typically used to determine the molecular structure of small molecules like this compound itself, it is a powerful tool for characterizing the morphology and nanostructure of materials derived from it. Should this compound be used as a building block for larger assemblies, polymers, or nanomaterials, techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be employed.
SEM would provide high-resolution images of the surface morphology of these materials, revealing features such as particle size, shape, and texture. TEM, on the other hand, could be used to investigate the internal structure of the materials at the nanoscale. There are currently no available studies in the scientific literature detailing the use of advanced electron microscopy for the analysis of materials derived from this compound.
Synthesis and Characterization of Derivatives and Analogues of 4 2 Methylbutan 2 Yl Phenyl Methanamine
Modification of the Primary Amine Functionality
The primary amine group of [4-(2-Methylbutan-2-yl)phenyl]methanamine is a key site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and reductive amination, as well as for the formation of imines and nitrogen-containing heterocycles.
Acylation, Sulfonylation, and Alkylation Reactions
Acylation of the primary amine with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. These reactions are typically high-yielding and can be performed under mild conditions. For instance, the reaction with acetyl chloride in the presence of a tertiary amine base like triethylamine would yield N-{[4-(2-methylbutan-2-yl)phenyl]methyl}acetamide.
Sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium, leads to the formation of stable sulfonamides. These derivatives are of significant interest in medicinal chemistry.
Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. However, controlled mono-alkylation can be achieved under specific conditions.
| Reaction Type | Reagent Example | Product Class |
| Acylation | Acetyl chloride | N-Acyl derivative |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| Alkylation | Methyl iodide | Secondary/Tertiary amine |
Reductive Amination and Formation of Secondary/Tertiary Amines
Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines from primary amines. This two-step, one-pot process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). This method offers excellent control over the degree of alkylation, making it a preferred route for the synthesis of mono- and di-alkylated products.
For example, the reaction of this compound with a ketone like acetone, in the presence of a reducing agent, would yield the corresponding N-isopropyl derivative.
| Carbonyl Compound | Reducing Agent | Product Type |
| Aldehyde (e.g., Acetaldehyde) | Sodium borohydride | Secondary amine |
| Ketone (e.g., Acetone) | Sodium cyanoborohydride | Secondary amine |
| Formaldehyde | Sodium triacetoxyborohydride | Tertiary amine (dimethylated) |
Synthesis of Imines, Enamines, and Related Nitrogen-Containing Heterocycles
The condensation of this compound with aldehydes or ketones under dehydrating conditions leads to the formation of imines , also known as Schiff bases. This reaction is typically reversible and acid-catalyzed.
Furthermore, the versatile reactivity of the primary amine allows for its incorporation into various nitrogen-containing heterocycles . For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered heterocyclic rings such as pyrroles, imidazoles, or pyrimidines. The synthesis of quinazolines, for example, can be achieved through the reaction of benzylamines with 2-aminobenzophenones.
Modification of the Aromatic Ring System
The phenyl ring of this compound, substituted with an activating alkyl group, is amenable to further functionalization through electrophilic aromatic substitution and modern cross-coupling methodologies.
Directed Electrophilic Aromatic Substitution Reactions
The tert-pentyl group on the aromatic ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution. However, the para position is already occupied by the aminomethyl group. Therefore, electrophilic substitution reactions will primarily occur at the ortho positions relative to the tert-pentyl group. Common electrophilic aromatic substitution reactions include nitration and halogenation.
Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid, which introduces a nitro group onto the ring.
Halogenation , such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst, or with N-bromosuccinimide.
| Reaction | Reagents | Position of Substitution |
| Nitration | HNO3, H2SO4 | ortho to the tert-pentyl group |
| Bromination | Br2, FeBr3 | ortho to the tert-pentyl group |
Palladium-Catalyzed Cross-Coupling Reactions for Further Aromatic Functionalization
To introduce a wider range of functional groups onto the aromatic ring, palladium-catalyzed cross-coupling reactions are invaluable tools. These reactions typically require the initial conversion of a C-H bond on the aromatic ring to a C-X bond (where X is a halide or triflate), which can then participate in cross-coupling. For instance, bromination of the aromatic ring, as described above, would provide a suitable substrate for reactions like the Suzuki, Sonogashira, and Heck couplings.
The Suzuki coupling reaction of the corresponding aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, introducing a new aryl or alkyl group.
The Sonogashira coupling involves the reaction of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylethyne derivative.
The Heck reaction allows for the coupling of the aryl halide with an alkene to form a substituted alkene.
| Coupling Reaction | Coupling Partner | Product Type |
| Suzuki | Boronic acid/ester | Biaryl or alkyl-aryl |
| Sonogashira | Terminal alkyne | Arylalkyne |
| Heck | Alkene | Substituted alkene |
Chiral Derivatives and Stereochemical Control
The introduction of chirality into molecules is a critical aspect of medicinal chemistry and materials science. For derivatives of this compound, achieving stereochemical control would be paramount for elucidating their biological activities and material properties.
The asymmetric synthesis of chiral amines is a well-developed field, with several established methodologies that could hypothetically be applied to produce enantiomerically pure analogues of this compound. A prominent strategy involves the use of chiral auxiliaries, such as N-tert-butanesulfinamide, which has proven effective in the synthesis of a wide array of chiral amines.
A plausible synthetic route would commence with the corresponding aldehyde, 4-(2-methylbutan-2-yl)benzaldehyde. This aldehyde would be condensed with a chiral sulfinamide, for instance, (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. Subsequent reduction of this imine with a suitable hydride source, such as sodium borohydride, would yield the desired chiral amine with high diastereoselectivity. The final step would involve the removal of the chiral auxiliary under acidic conditions to afford the enantiomerically enriched this compound.
The stereochemical outcome of this synthesis is dictated by the stereochemistry of the chiral auxiliary and the facial selectivity of the nucleophilic attack by the hydride reagent. The bulky tert-butyl group on the sulfinamide effectively shields one face of the imine, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed chiral center.
Table 1: Hypothetical Asymmetric Synthesis of (R)-[4-(2-Methylbutan-2-yl)phenyl]methanamine
| Step | Reactants | Reagents | Product | Expected Diastereomeric Excess (d.e.) |
| 1 | 4-(2-Methylbutan-2-yl)benzaldehyde, (R)-tert-Butanesulfinamide | Ti(OEt)₄ | (R,E)-N-(4-(2-Methylbutan-2-yl)benzylidene)-2-methylpropane-2-sulfinamide | N/A |
| 2 | (R,E)-N-(4-(2-Methylbutan-2-yl)benzylidene)-2-methylpropane-2-sulfinamide | NaBH₄, THF | (R)-N-((R)-1-(4-(2-Methylbutan-2-yl)phenyl)methyl)-2-methylpropane-2-sulfinamide | >95% |
| 3 | (R)-N-((R)-1-(4-(2-Methylbutan-2-yl)phenyl)methyl)-2-methylpropane-2-sulfinamide | HCl in Methanol | (R)-[4-(2-Methylbutan-2-yl)phenyl]methanamine | >95% enantiomeric excess (e.e.) |
This table is based on established methodologies for asymmetric amine synthesis and represents a hypothetical application to the target molecule.
For the synthesis of more complex derivatives with multiple stereocenters, diastereoselective methods would be employed. These methods often rely on substrate control, where the inherent chirality in the starting material directs the stereochemical outcome of subsequent reactions.
For instance, if a chiral derivative of this compound were to be further functionalized, its existing stereocenter could influence the stereochemistry of a newly introduced chiral center. This could be achieved through reactions such as aldol additions, Michael additions, or alkylations, where the chiral amine moiety directs the approach of the incoming reagent.
The predictability of such diastereoselective reactions often relies on the formation of a rigid transition state, where steric and electronic interactions favor one diastereomeric outcome over the other. The bulky tert-amyl group on the phenyl ring could also play a significant role in influencing the stereochemical course of these reactions.
Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives
Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new compounds with desired properties. For derivatives of this compound, SRR studies would involve systematically modifying the structure and observing the effect on reactivity.
The reactivity of benzylamine (B48309) derivatives is significantly influenced by the electronic and steric nature of substituents on the aromatic ring and the amine nitrogen.
Electronic Effects: The tert-amyl group at the para-position of the phenyl ring is an electron-donating group through induction and hyperconjugation. This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. It also increases the nucleophilicity of the benzylic amine. Introducing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) or other electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) at different positions on the phenyl ring would modulate the reactivity of both the aromatic ring and the amine group. For example, electron-withdrawing groups would decrease the nucleophilicity of the amine and deactivate the ring towards electrophilic attack.
Steric Effects: The bulky tert-amyl group can exert significant steric hindrance, influencing the regioselectivity of reactions on the aromatic ring. Electrophilic attack would be favored at the positions ortho to the aminomethyl group and meta to the tert-amyl group, but the steric bulk of the tert-amyl group might disfavor substitution at the adjacent ortho position. Similarly, the size of substituents on the amine nitrogen would affect its nucleophilicity and the accessibility of the lone pair of electrons.
Table 2: Predicted Effects of Substituents on the Reactivity of this compound Derivatives
| Substituent (on Phenyl Ring) | Position | Electronic Effect | Predicted Effect on Amine Nucleophilicity | Predicted Effect on Ring Reactivity (Electrophilic Substitution) |
| -NO₂ | 2 (ortho to amine) | Electron-withdrawing | Decrease | Deactivation |
| -OCH₃ | 3 (meta to amine) | Electron-donating (resonance), Electron-withdrawing (inductive) | Slight Increase | Activation |
| -Cl | 2 (ortho to amine) | Electron-withdrawing (inductive), Electron-donating (resonance) | Decrease | Deactivation |
This table provides a qualitative prediction based on general principles of physical organic chemistry.
Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure and the reactivity of a series of compounds. These models use molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules.
For a series of this compound derivatives, a QSRR study would involve synthesizing a library of analogues with systematic variations in their structure. The reactivity of these compounds in a specific reaction (e.g., nucleophilic substitution, acylation) would then be measured experimentally.
Various molecular descriptors could be calculated for each derivative, including:
Electronic descriptors: Hammett constants (σ), calculated atomic charges, dipole moments.
Steric descriptors: Taft steric parameters (Es), van der Waals volume, molecular surface area.
Topological descriptors: Connectivity indices, shape indices.
Quantum chemical descriptors: HOMO and LUMO energies.
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build a model that correlates these descriptors with the observed reactivity. A successful QSRR model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of compounds with optimized properties.
Table 3: Key Molecular Descriptors for QSRR Modeling of Benzylamine Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | Hammett constant (σ) | Electron-donating/withdrawing ability of a substituent on the aromatic ring. |
| Steric | Taft steric parameter (Es) | Steric bulk of a substituent. |
| Lipophilicity | LogP | Partition coefficient between octanol and water, indicating hydrophobicity. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to nucleophilicity. |
This table lists common descriptors used in QSRR studies and their relevance to reactivity.
Applications of 4 2 Methylbutan 2 Yl Phenyl Methanamine in Chemical Synthesis and Materials Science
A Versatile Synthetic Building Block and Precursor: An Unwritten Chapter
Despite the structural features of [4-(2-Methylbutan-2-yl)phenyl]methanamine, which suggest potential as a versatile intermediate in organic synthesis, there is a lack of published data to substantiate this. The presence of a primary amine group and a substituted phenyl ring theoretically allows for a range of chemical transformations. However, specific examples of its use remain undocumented in the public domain.
Precursor for the Synthesis of Complex Organic Molecules and Heterocycles: A Field Awaiting Exploration
A thorough search of chemical literature did not yield any specific examples of this compound being used as a precursor for the synthesis of complex organic molecules or heterocyclic compounds. While its structure is suggestive of a potential starting material for such syntheses, no documented reaction schemes or methodologies currently exist in the scientific literature.
Development as a Ligand Precursor in Organometallic Chemistry and Catalysis: Potential Yet to Be Realized
The nitrogen atom of the primary amine in this compound could theoretically coordinate with metal centers, making it a candidate for a ligand precursor in organometallic chemistry. However, there are no available studies that describe the synthesis of metal complexes using this compound or its derivatives as ligands, nor are there any reports on their catalytic activity.
Role in Supramolecular Chemistry: Awaiting Scientific Inquiry
The potential for this compound to participate in non-covalent interactions, a cornerstone of supramolecular chemistry, has not been the subject of published research. The amine group is capable of acting as a hydrogen bond donor, and the aromatic ring can engage in π-π stacking, suggesting that it could be a valuable component in the design of self-assembling systems.
Investigation of Hydrogen Bonding Networks and Self-Assembly Processes: No Current Research
There is currently no scientific literature that investigates the hydrogen bonding networks or self-assembly processes of this compound. The specific influence of the 2-methylbutan-2-yl substituent on the supramolecular behavior of this molecule remains an open question for researchers.
Host-Guest Interactions and Molecular Recognition Studies: An Uninvestigated Area
Similarly, the role of this compound in host-guest interactions and molecular recognition has not been explored in any published studies. Its potential to act as either a host or a guest molecule in such systems is yet to be determined.
In Advanced Materials Research: A Frontier to Be Explored
The application of this compound in the field of advanced materials is not documented. While structurally related compounds may find use in polymers, adhesives, and coatings, there is no specific information linking this particular molecule to the development of new materials with advanced properties. A search of the European Chemicals Agency (ECHA) database reveals information on a related but more complex phosphite substance used in polymers and coatings, but this does not directly pertain to this compound itself.
Incorporation into Polymer Architectures (e.g., Polyamides, Polyimides)
The primary amine functionality of this compound allows for its direct integration into polymer backbones, particularly in the synthesis of polyamides and polyimides. These classes of polymers are renowned for their exceptional thermal and mechanical properties. The incorporation of the bulky 2-methylbutan-2-yl (tert-amyl) group is anticipated to impart several desirable modifications to the resulting polymer chains.
In the synthesis of polyamides , this compound can be employed as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives. The presence of the bulky tert-amyl group can disrupt the close packing of polymer chains, which in turn is expected to enhance the solubility of the resulting polyamides in common organic solvents. nih.gov This improved processability is a significant advantage over many conventional aromatic polyamides, which are often intractable. Furthermore, the introduction of such bulky side groups can increase the fractional free volume of the polymer, potentially leading to materials with lower dielectric constants and improved gas permeability. Studies on polyimides with bulky substituents have shown that such structural modifications can lead to enhanced thermal stability and mechanical strength. nih.gov A plausible synthetic route to a polyamide incorporating this amine is depicted below:
| Reactant A | Reactant B | Polymerization Method | Resulting Polymer | Anticipated Properties |
| This compound | Terephthaloyl chloride | Low-temperature solution polycondensation | Aromatic Polyamide | Enhanced solubility, high thermal stability, modified mechanical properties |
For polyimides , which are synthesized through the reaction of diamines with dianhydrides, the use of this compound as a comonomer can similarly influence the final properties. The bulky substituent is expected to hinder interchain interactions, leading to polyimides with increased solubility and potentially lower glass transition temperatures, which can be advantageous for melt processing. nih.govresearchgate.net Research on polyimide aerogels has demonstrated that incorporating bulky moieties into the polymer backbone can significantly reduce thermal shrinkage. nih.govresearchgate.net
Moreover, substituted benzylamines like 4-tert-butylbenzylamine have been utilized as initiators in the ring-opening polymerization of N-substituted β-alanine N-thiocarboxyanhydrides to produce poly(β-peptoid)s. chinesechemsoc.org By analogy, this compound could serve a similar role, enabling the synthesis of well-defined functional polymers with controlled molecular weights and low dispersity. chinesechemsoc.orgnih.gov
Functionalization of Nanomaterials and Surfaces via Covalent Attachment
The amine group of this compound serves as a versatile anchor for its covalent attachment to the surfaces of various nanomaterials and substrates. This surface modification can dramatically alter the interfacial properties of the materials, tailoring them for specific applications.
For instance, silica nanoparticles (SiNPs), which are widely used in biomedical and industrial applications, can be functionalized with this amine. nih.govnih.gov The surface of silica is rich in silanol (Si-OH) groups, which can be activated or reacted with silane coupling agents to introduce amine-reactive functionalities. A common strategy involves the use of an organosilane like (3-aminopropyl)triethoxysilane (APTES) to first aminate the surface, followed by reaction with a suitable crosslinker that can then bind to the benzylamine (B48309). Alternatively, the benzylamine itself could be reacted with a surface previously functionalized with an appropriate electrophilic group.
A potential reaction scheme for the functionalization of a silica surface is as follows:
Surface Activation: Treatment of the silica surface with an acid or base to increase the density of silanol groups.
Silanization: Reaction with an epoxy-functionalized silane, such as (3-glycidyloxypropyl)trimethoxysilane, to introduce reactive epoxide rings on the surface.
Covalent Attachment: The primary amine of this compound can then nucleophilically attack the epoxide ring, forming a stable covalent bond.
| Substrate | Surface Functionalization Strategy | Coupling Chemistry | Resulting Surface Property | Potential Application |
| Silica Nanoparticles | Two-step modification via epoxy-silane | Epoxide ring-opening by amine | Hydrophobic, sterically hindered | Drug delivery, composite materials |
| Gold Surfaces | Self-assembled monolayer of a thiol-terminated linker | Amide bond formation with a carboxyl-terminated linker | Altered surface energy and wettability | Biosensors, molecular electronics |
| Graphene Oxide | Reaction with epoxy or carboxyl groups on GO surface | Nucleophilic addition or amidation | Improved dispersibility in organic solvents | Polymer nanocomposites |
The bulky tert-amyl group would create a sterically hindered and hydrophobic layer on the nanoparticle or surface. This can be particularly useful for improving the dispersion of nanoparticles in non-polar polymer matrices, preventing aggregation, and modifying the wetting properties of a surface.
Investigation of its Role in Liquid Crystal Synthesis and Properties
In the field of liquid crystals, the molecular shape and intermolecular interactions are paramount in determining the mesophase behavior. beilstein-journals.org The elongated, rigid core of many liquid crystalline molecules is often terminated with flexible alkyl chains. nih.govmdpi.com The introduction of this compound as a terminal group or as part of the rigid core of a potential liquid crystal molecule could lead to novel mesomorphic properties.
A hypothetical liquid crystal molecule incorporating the amine could be synthesized via an imine linkage (Schiff base formation) by reacting it with a suitable aldehyde that is part of a known mesogenic core.
| Mesogenic Core Precursor | Reaction with this compound | Potential Liquid Crystal Structure | Expected Influence of tert-Amyl Group |
| 4-Alkoxybenzaldehyde | Condensation reaction (Schiff base formation) | Schiff base with a terminal tert-amylphenyl group | Disruption of lamellar packing, potential for nematic phase formation, lowering of clearing point |
| 4-(4'-Alkylphenyl)benzoic acid | Amidation reaction | Amide-linked molecule with a terminal tert-amylphenyl group | Increased molecular breadth, modification of mesophase stability |
The study of such molecules would provide valuable insights into the structure-property relationships in liquid crystals, particularly concerning the impact of bulky and branched terminal groups on mesophase formation and stability.
Potential as a Chiral Auxiliary or Resolving Agent in Asymmetric Synthesis
Chiral amines are indispensable tools in asymmetric synthesis, serving as both chiral auxiliaries and resolving agents. wikipedia.org this compound, if synthesized in an enantiomerically pure form, could be a highly effective resolving agent for racemic acids. The process of resolution involves the formation of diastereomeric salts by reacting the racemic acid with a single enantiomer of the chiral amine. libretexts.org
The differing physical properties of the diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. pbworks.com The bulky tert-amyl group in this compound could enhance the differences in the crystal lattice energies of the two diastereomeric salts, leading to more efficient separation. A "lock-and-key" type of molecular packing in the less soluble diastereomeric salt, facilitated by the bulky substituent, could lead to a more effective chiral discrimination. nih.gov
The general procedure for a classical resolution of a racemic carboxylic acid (e.g., mandelic acid) would involve:
Salt Formation: Dissolving the racemic acid and one enantiomer of this compound in a suitable solvent to form a mixture of two diastereomeric salts.
Fractional Crystallization: Allowing the less soluble diastereomeric salt to crystallize out of the solution.
Separation: Isolating the crystals by filtration.
Liberation of Enantiomers: Treating the separated diastereomeric salt with a strong base to recover the chiral amine and with a strong acid to recover the enantiomerically enriched carboxylic acid.
| Racemic Substrate | Resolving Agent | Separation Method | Key Factor for Efficient Resolution |
| Racemic Carboxylic Acid | Enantiomerically pure this compound | Fractional crystallization of diastereomeric salts | Significant difference in the solubility of the two diastereomeric salts, potentially enhanced by the bulky tert-amyl group |
| Racemic Aldehyde | Enantiomerically pure this compound | Formation of diastereomeric imines followed by chromatographic separation | Steric hindrance from the tert-amyl group influencing the chromatographic retention times |
Furthermore, as a chiral auxiliary, this amine could be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. The steric bulk of the tert-amyl group would be expected to effectively shield one face of the molecule, leading to high diastereoselectivity in reactions such as alkylations or additions to carbonyl groups.
Emerging Research Directions and Future Outlook for 4 2 Methylbutan 2 Yl Phenyl Methanamine
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The synergy between artificial intelligence (AI) and chemical research is poised to revolutionize the discovery and development of new molecules, and [4-(2-Methylbutan-2-yl)phenyl]methanamine serves as a pertinent case study for the application of these cutting-edge computational techniques.
Computational Synthesis Planning and Retrosynthesis for Derivatives
| Target Derivative | Key Disconnection Strategy | Proposed Precursors |
| N-aryl-[4-(2-Methylbutan-2-yl)phenyl]methanamine | C-N bond formation | This compound, Aryl halide |
| α-substituted-[4-(2-Methylbutan-2-yl)phenyl]methanamine | C-C bond formation at the benzylic position | This compound, Electrophile |
| Ring-functionalized this compound | C-H functionalization | This compound, Functionalizing agent |
This table is illustrative and represents the type of output that could be generated by an AI retrosynthesis platform.
Predictive Modeling of Reactivity and Selectivity in Novel Transformations
Machine learning (ML) models are increasingly being employed to predict the outcomes of chemical reactions with remarkable accuracy. nih.govnih.govcam.ac.ukresearchgate.net In the context of this compound, ML can be instrumental in predicting the regioselectivity of electrophilic aromatic substitution or C-H functionalization on the phenyl ring. researchgate.net The bulky tert-amyl group exerts significant steric and electronic influence, making intuitive prediction challenging. ML models, trained on large datasets of similar reactions, can learn the subtle interplay of these factors to guide the design of experiments towards the desired isomers. Furthermore, predictive models can assess the reactivity of the benzylic amine, forecasting its performance in nucleophilic substitution, reductive amination, and other transformations. rsc.orgchemistryworld.com
Development of Novel and Efficient Methodologies for its Selective Functionalization
The precise modification of existing molecular scaffolds is a cornerstone of modern organic synthesis. For this compound, the development of selective functionalization methods for both the aromatic ring and the benzylic amine is a key area of research.
Recent advancements in transition-metal-catalyzed C-H activation offer promising avenues for the direct introduction of functional groups onto the phenyl ring with high regioselectivity. nih.govnih.govchemrxiv.orgsci-hub.stdntb.gov.ua Catalytic systems that can overcome the steric hindrance of the tert-amyl group to achieve para-selective functionalization are of particular interest. nih.govnih.govchemrxiv.orgsci-hub.st Additionally, novel methods for the α-functionalization of the benzylamine (B48309) moiety, potentially through photoredox catalysis or enzymatic approaches, could unlock access to a diverse range of chiral derivatives with potential applications in medicinal chemistry and materials science. nih.govchemrxiv.orgresearchgate.netresearchgate.net
Exploration of Sustainable and Renewable Feedstocks for its Industrial Production
The chemical industry is undergoing a paradigm shift towards sustainability, with a growing emphasis on the use of renewable feedstocks. rsc.orgkit.edursc.org The industrial production of this compound traditionally relies on petrochemical sources for the tert-amylbenzene (B1361367) precursor. google.comresearchgate.netgoogle.com Future research will likely focus on developing synthetic routes that utilize bio-based starting materials.
One potential avenue is the production of tert-amyl alcohol from biomass fermentation, which can then be used in Friedel-Crafts alkylation reactions with benzene (B151609) or other renewable aromatic feedstocks. researchgate.netresearchgate.netnih.govrsc.orggoogle.comnih.gov Lignin, a major component of biomass, is a rich source of aromatic compounds that could potentially be converted into suitable starting materials for the synthesis of the tert-amylbenzene scaffold. researchgate.net The development of efficient catalytic processes to convert these renewable resources into the key intermediates for this compound synthesis is a significant but worthwhile challenge. researchgate.net
Table 2: Comparison of Potential Feedstocks for this compound Synthesis
| Feedstock | Origin | Advantages | Challenges |
| Petroleum | Fossil fuels | Established technology, high efficiency | Non-renewable, price volatility, environmental concerns |
| Bio-tert-amyl alcohol | Biomass fermentation | Renewable, potentially lower carbon footprint | Requires efficient fermentation and separation processes |
| Lignin-derived aromatics | Biomass | Abundant and renewable source of aromatics | Complex structure, requires efficient depolymerization and upgrading technologies |
Potential in New Chemical Transformations and Method Development Research
The unique structural features of this compound, namely the sterically demanding tert-amyl group and the reactive primary amine, make it an interesting platform for the development of new chemical reactions and methodologies. The amine functionality can act as a directing group in ortho-lithiation or transition-metal-catalyzed C-H activation, enabling selective functionalization at the positions adjacent to the benzylamine moiety.
Furthermore, derivatives of this compound could find applications as ligands in catalysis, where the bulky tert-amyl group could create a specific chiral pocket around a metal center, influencing the stereochemical outcome of a reaction. The primary amine also serves as a versatile handle for the synthesis of more complex molecular architectures, such as imines, amides, and sulfonamides, which are prevalent in pharmaceutically active compounds.
Challenges and Opportunities in Advancing Fundamental Research on this compound
While the future outlook for this compound is promising, several challenges need to be addressed to unlock its full potential. The steric bulk of the tert-amyl group can significantly hinder reaction rates and may require the development of highly active and selective catalysts for its synthesis and functionalization. nih.gov Scaling up sustainable production methods from renewable feedstocks presents both economic and technological hurdles.
Despite these challenges, the opportunities for fundamental research are vast. Overcoming the synthetic challenges associated with sterically hindered molecules like this will contribute to the broader field of organic chemistry. Investigating the impact of the bulky tert-amyl group on the electronic properties and reactivity of the molecule can provide valuable insights for physical organic chemists. Furthermore, the exploration of its derivatives could lead to the discovery of novel compounds with unforeseen applications in materials science, agrochemicals, and pharmaceuticals. The journey of this compound from a simple chemical entity to a versatile building block for innovation is just beginning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
